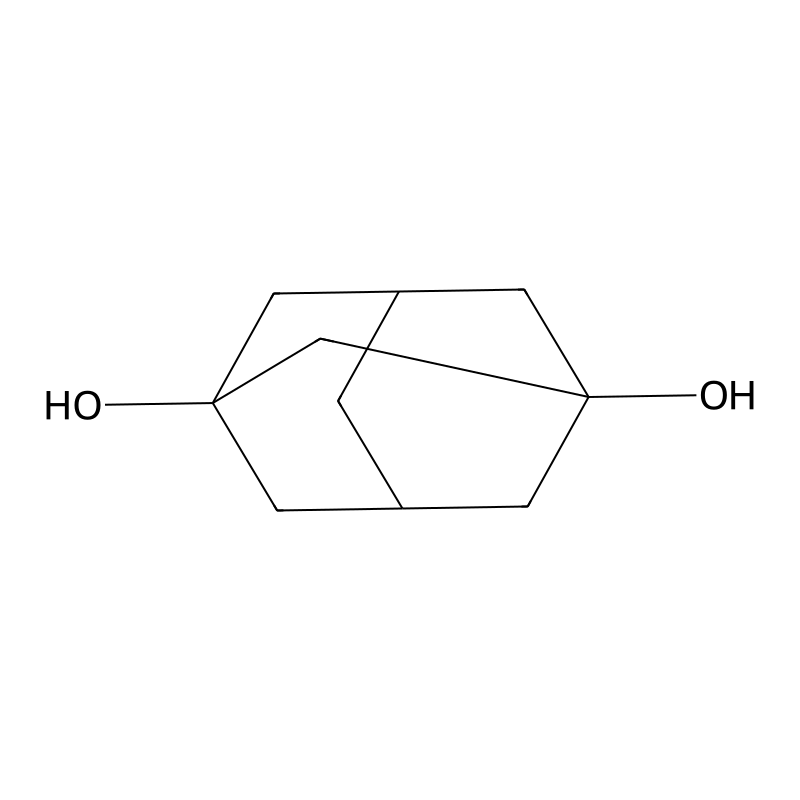

1,3-Adamantanediol

Content Navigation

Sourcing a bifunctional alicyclic diol that delivers ultra-low dielectric constants and high Tg for advanced polymer formulations is challenging with generic linear diols. 1,3-Adamantanediol solves this with its rigid adamantane cage and two reactive bridgehead hydroxyls, enabling step-growth polymerization without chain termination. Key advantages: - Reduces Dk to 2.26 at 10 GHz in polyurethane acrylates and BCB resins for 5G/mmWave packaging. - Imparts Tg > 380°C and optical transparency in polycarbonate engineering plastics. - Enables triple-shape memory effects by disrupting chain packing in HDI/BDO polyurethanes. Supplied as a stable white crystalline solid with assured purity for reproducible research and pilot-scale synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

1,3-Adamantanediol (CAS 5001-18-3) is a highly symmetric, alicyclic bifunctional building block characterized by its rigid diamondoid cage structure and two bridgehead hydroxyl groups. In industrial procurement, it is primarily valued as a specialized monomer for synthesizing advanced polymers, including polycarbonates, polyurethanes, and photoresists[1]. Its incorporation into polymer backbones imparts exceptional thermal stability, high glass transition temperatures (Tg), low dielectric constants, and excellent optical transparency, making it a critical precursor for next-generation semiconductor packaging, 5G telecommunications substrates, and high-performance engineering plastics [2].

Research Fit

Substituting 1,3-Adamantanediol with generic aliphatic diols (such as 1,4-butanediol) or monofunctional analogs (such as 1-Adamantanol) fundamentally compromises polymer performance and synthesis viability. 1-Adamantanol possesses only a single hydroxyl group, meaning it acts as a chain terminator in step-growth polymerizations, completely preventing the formation of linear, high-molecular-weight polyurethanes or polycarbonates[1]. Conversely, while standard linear diols allow for chain extension, they lack the bulky, rigid 3D cage structure of the adamantane core. Consequently, polymers synthesized from standard diols exhibit significantly higher dielectric constants (Dk) and lower glass transition temperatures (Tg), failing to meet the stringent thermomechanical and electronic requirements of mmWave packaging and advanced photoresists [2].

Substitution Risk

Dielectric Constant Reduction in Photocurable PUA

Incorporating 1,3-Adamantanediol into polyurethane acrylate (PUA) polymer matrices effectively reduces the dielectric constant due to its symmetric, bulky, and non-polarizable diamondoid cage. Formulations utilizing 1,3-Adamantanediol achieve a Dk of 2.26 and a loss tangent (Df) of 0.018 at 10 GHz. In contrast, standard commercial high-Tg FR-4 PCB substrates exhibit a significantly higher Dk of approximately 4.0[1].

| Evidence Dimension | Dielectric Constant (Dk) at 10 GHz |

| Target Compound Data | Dk = 2.26, Df = 0.018 |

| Comparator Or Baseline | High-Tg FR-4 baseline (Dk = 4.0, Df = 0.02) |

| Quantified Difference | 43.5% reduction in Dk |

| Conditions | 10 GHz frequency testing on cured photocurable PUA resin |

Essential for procuring precursor materials for 5G flexible circuit boards and mmWave packaging where signal delay and loss must be minimized.

Thermal Stability and Tg Enhancement in Resins

1,3-Adamantanediol serves as a superior rigid linker in advanced low-dielectric polymers, such as benzocyclobutene (BCB) resins. When used to synthesize fluorinated BCB monomers, the resulting cured polymers exhibit exceptional thermal resistance, achieving a 5% weight loss temperature (T5d) of 478 °C and a Tg exceeding 380 °C [1]. This vastly outperforms standard aliphatic diol-linked polymers, which typically lack the steric bulk required to prevent chain mobility at extreme temperatures.

| Evidence Dimension | 5% Weight Loss Temperature (T5d) and Tg |

| Target Compound Data | T5d = 478 °C, Tg > 380 °C |

| Comparator Or Baseline | Standard aliphatic diol-linked polymers (Tg typically < 200 °C) |

| Quantified Difference | Tg elevated to > 380 °C with high char yield (60.9%) |

| Conditions | Thermogravimetric analysis (TGA) at 10 °C/min under N2 |

Critical for selecting monomers in semiconductor packaging and aerospace resins that must survive extreme thermal processing without dimensional distortion.

Bifunctional Chain Extension vs. Monofunctional Analogs

For the synthesis of shape-memory polyurethanes, 1,3-Adamantanediol provides two reactive bridgehead hydroxyl groups, enabling linear chain extension when reacted with diisocyanates like HDI. In contrast, substituting with the closely related 1-Adamantanol results in chain termination, preventing the formation of high-molecular-weight backbones. Furthermore, compared to using 1,4-butanediol alone, incorporating 1,3-Adamantanediol broadens the glass transition and introduces triple-shape memory effects due to its significant steric hindrance [1].

| Evidence Dimension | Polymerization capability and shape-memory effect |

| Target Compound Data | Bifunctional chain extension yielding triple-shape memory polyurethanes |

| Comparator Or Baseline | 1-Adamantanol (chain termination) and 1,4-butanediol (narrow Tg, dual-shape memory) |

| Quantified Difference | Enables high-MW linear polymerization with broadened Tg |

| Conditions | Reaction with hexamethylene diisocyanate (HDI) and 1,4-butanediol |

Dictates the procurement choice between adamantane derivatives; only the diol can be used to build the primary backbone of advanced linear polymers.

Low-k Dielectric Resins for 5G/mmWave

Due to its ability to drastically lower the dielectric constant (Dk = 2.26 at 10 GHz), 1,3-Adamantanediol is the optimal monomer for formulating photocurable polyurethane acrylates (PUA) and benzocyclobutene (BCB) resins used in high-frequency telecommunications packaging[1].

High-Tg Optical Polycarbonates and Polyesters

Procured as a bifunctional rigid linker to replace or supplement standard aliphatic diols, imparting extreme thermal stability (Tg > 380 °C) and optical transparency to engineering plastics designed for extreme environments [2].

Advanced Triple-Shape Memory Polyurethanes

Incorporated into HDI/BDO polyurethane systems to deliberately disrupt regular chain packing. The steric hindrance of the adamantane cage broadens the glass transition zone, enabling multi-stage (triple-shape) memory effects for specialized biomedical or aerospace actuators[3].

EUV/ArF Photoresist Monomer Synthesis

Utilized as a rigid, highly etch-resistant building block to synthesize adamantyl (meth)acrylates or diglycidyl ethers, significantly improving the resolution and plasma etch resistance of semiconductor photoresists compared to non-alicyclic precursors [1].

Application Fit Matrix

References

- [1] Adamantane-based low-dielectric-constant photocurable resin for 3D printing electronics. National Taiwan University (2024).

- [2] Low dielectric polymers at high frequency with bulky adamantane groups as the linker. RSC Adv. (2024).

- [3] Shape memory materials based on adamantane-containing polyurethanes. PMC-NIH (2015).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types